![molecular formula C7H8O5 B1252499 2-Oxohept-4-ene-1,7-dioic acid](/img/structure/B1252499.png)
2-Oxohept-4-ene-1,7-dioic acid
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Overview
Description
2-oxohept-4-ene-1,7-dioic acid is an oxo dicarboxylic acid that is 2-oxohept-4-ene in which the two terminal methyl groups are replaced by carboxy groups. It is an oxo dicarboxylic acid and an olefinic compound. It is a conjugate acid of a 2-oxohept-4-ene-1,7-dioate. It is a tautomer of a 2-hydroxyhepta-2,4-dienedioic acid.
Scientific Research Applications
Enzymatic Reactions and Metabolic Pathways
2-Oxohept-4-ene-1,7-dioic acid is a compound of interest in enzymatic reactions and metabolic pathways. A study on 2-Oxo-hept-4-ene-1,7-dioate hydratase from Escherichia coli C showed that this enzyme converts 2-oxo-hept-4-ene-1,7-dioate to 2-oxo-4-hydroxy-hepta-1,7-dioate, indicating its role in the homoprotocatechuate meta-fission pathway. This pathway allows the organism to utilize aromatic amino acids as its sole sources of carbon and energy. This research highlights the enzyme's capability to process 2-oxo-hept-4-ene-1,7-dioate or 2-hydroxy-2,4-heptadiene-1,7-dioate to product with comparable efficiency. The enzyme's ability to facilitate deuteron incorporation and exchange at specific carbon positions when performed in deuterated water was also revealed through isotopic labeling studies (Burks, Johnson, & Whitman, 1998).
Biocatalysis and Fungus-Derived Transformations
Biocatalysis of compounds related to 2-oxohept-4-ene-1,7-dioic acid has been explored in studies involving fungal organisms. For instance, the biocatalysis of ursolic acid by the fungus Gliocladium roseum was investigated, revealing Baeyer–Villiger oxidation during the reaction and leading to the formation of several new metabolites. These findings underscore the role of fungi in the biotransformation of structurally complex compounds and their potential applications in synthesizing novel substances with diverse biological activities (Fu, Meng, Yang, Tu, & Sun, 2018).
Synthesis of Chemically Complex Derivatives
The compound has also been instrumental in the synthesis of chemically complex derivatives. For instance, the synthesis of mono- and dilactones from 2,7-disubstituted 4-octene-1,8-dioic acids showcases the versatility of these compounds in creating structurally diverse molecules, further highlighting their potential in synthetic chemistry (Akhnazaryan, Khachatryan, Badalyan, & Dangyan, 1971).
properties
Molecular Formula |
C7H8O5 |
---|---|
Molecular Weight |
172.13 g/mol |
IUPAC Name |
(E)-6-oxohept-3-enedioic acid |
InChI |
InChI=1S/C7H8O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1-2H,3-4H2,(H,9,10)(H,11,12)/b2-1+ |
InChI Key |
ICGKEQXHPZUYSF-OWOJBTEDSA-N |
Isomeric SMILES |
C(/C=C/CC(=O)O)C(=O)C(=O)O |
Canonical SMILES |
C(C=CCC(=O)O)C(=O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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